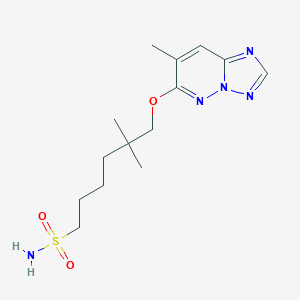
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-, also known as JNJ-63533054, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of small molecule inhibitors that target the bromodomain and extra-terminal (BET) family of proteins, which are known to play a critical role in the regulation of gene expression.
Mechanism Of Action
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- exerts its effects by binding to the bromodomain of BET proteins, which prevents the interaction of BET proteins with acetylated histones. This, in turn, leads to the inhibition of transcription of genes that are important for cell proliferation, survival, and differentiation. The inhibition of BET proteins has been shown to have anti-tumor effects, making 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- a promising candidate for cancer therapy.
Biochemical And Physiological Effects
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have potent anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. In addition, 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- is its potency and specificity in inhibiting BET proteins. The compound has been shown to have high selectivity for BET proteins, which reduces the risk of off-target effects. In addition, 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- is its solubility, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-. One of the potential applications of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- is in combination therapy with other anti-cancer agents, which may enhance its anti-tumor effects. In addition, further studies are needed to investigate the potential applications of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- in the treatment of neurodegenerative diseases and autoimmune disorders. Finally, the development of more potent and selective BET inhibitors may lead to the identification of new therapeutic targets for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- involves a multi-step process that starts with the reaction of 2,3-dimethylpyridine with 1,2,4-triazole-3-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with 1-(hexanesulfonyl) piperazine to give the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 7-methyl-6-hydroxy-1,2,4-triazolo[1,5-b]pyridazine to form the final product, 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-. The synthesis of this compound has been optimized to yield high purity and high yield.
Scientific Research Applications
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have potential applications in various scientific research areas, including cancer research, neurobiology, and immunology. The compound has been shown to inhibit the activity of BET proteins, which are known to play a critical role in the regulation of gene expression. BET proteins are involved in the transcription of genes that are important for cell proliferation, survival, and differentiation. Inhibition of BET proteins has been shown to have anti-tumor effects, making 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- a promising candidate for cancer therapy. In addition, 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have potential applications in the treatment of neurodegenerative diseases and autoimmune disorders.
properties
CAS RN |
152537-62-7 |
|---|---|
Product Name |
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- |
Molecular Formula |
C14H23N5O3S |
Molecular Weight |
341.43 g/mol |
IUPAC Name |
5,5-dimethyl-6-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]hexane-1-sulfonamide |
InChI |
InChI=1S/C14H23N5O3S/c1-11-8-12-16-10-17-19(12)18-13(11)22-9-14(2,3)6-4-5-7-23(15,20)21/h8,10H,4-7,9H2,1-3H3,(H2,15,20,21) |
InChI Key |
WVMWXBCLQVGKOW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCCS(=O)(=O)N |
Canonical SMILES |
CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCCS(=O)(=O)N |
Other CAS RN |
152537-62-7 |
synonyms |
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)py ridazin-6-yl)oxy)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



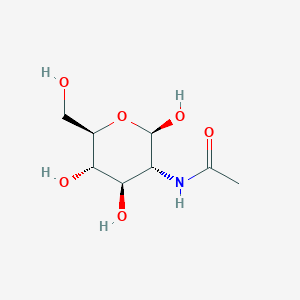
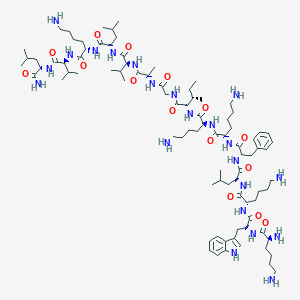

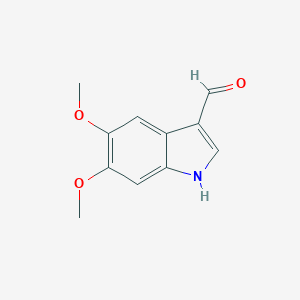
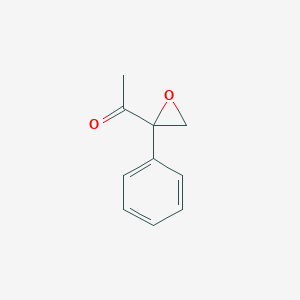
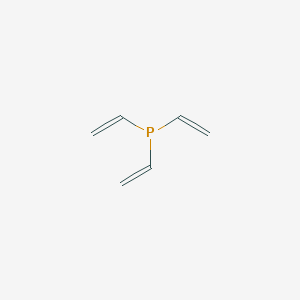
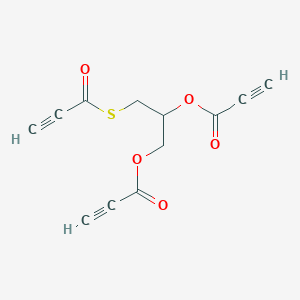



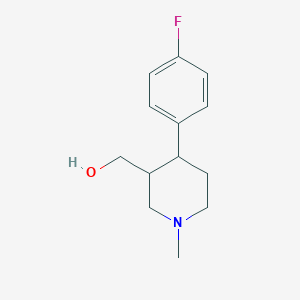
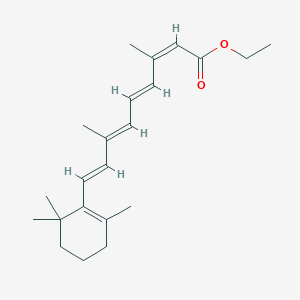
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)